molecular formula C13H10N2OS B2460050 1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline CAS No. 936075-92-2

1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline

Cat. No. B2460050
CAS RN: 936075-92-2
M. Wt: 242.3
InChI Key: LCSDESRCSGETMD-UHFFFAOYSA-N
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Description

“1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” is a chemical compound with the molecular formula C13H10N2OS . It has a molecular weight of 242.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” consists of an isoquinoline group attached to an oxazol-3-yl group via a sulfanyl bridge . The oxazol-3-yl group is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” are not fully detailed in the resources I have. The compound has a molecular weight of 242.30 and a molecular formula of C13H10N2OS . Other properties such as boiling point and storage conditions are not specified .

Mechanism of Action

The mechanism of action of “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” is not specified in the resources I have. Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities , but the specific mechanism of action would depend on the exact structure and the biological system .

Future Directions

The future directions for research on “1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline” could involve exploring its potential biological activities, given the known activities of oxazole derivatives . Further studies could also focus on developing specific synthesis methods for this compound and investigating its chemical reactions.

properties

IUPAC Name

3-(isoquinolin-1-ylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-2-4-12-10(3-1)5-7-14-13(12)17-9-11-6-8-16-15-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDESRCSGETMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline

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